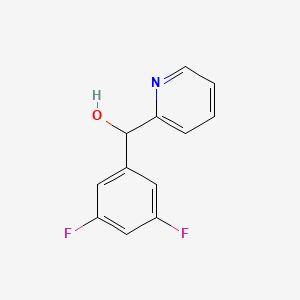

(3,5-Difluorophenyl)(pyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(3,5-difluorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-9-5-8(6-10(14)7-9)12(16)11-3-1-2-4-15-11/h1-7,12,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWPJAZARJLYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC(=CC(=C2)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701260264 | |

| Record name | 2-Pyridinemethanol, α-(3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339891-78-9 | |

| Record name | 2-Pyridinemethanol, α-(3,5-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1339891-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, α-(3,5-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701260264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3,5-Difluorophenyl)(pyridin-2-yl)methanol CAS number and identifiers

(3,5-Difluorophenyl)(pyridin-2-yl)methanol: A Strategic Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Strategic Importance

(3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9) is a high-value chiral building block widely utilized in the synthesis of small-molecule kinase inhibitors and receptor modulators.[1] Its structural core—a diaryl methanol linking an electron-deficient fluorinated phenyl ring with a basic pyridine moiety—serves as a critical pharmacophore in modern drug discovery.[1]

Why this molecule matters:

-

Metabolic Stability: The 3,5-difluoro substitution pattern blocks common metabolic soft spots (P450 oxidation sites) on the phenyl ring, extending the half-life of derived clinical candidates.[1]

-

Kinase Hinge Binding: The pyridine nitrogen often mimics the adenine ring of ATP, forming crucial hydrogen bonds within the hinge region of kinase targets (e.g., ALK, ROS1, MET).[1]

-

Chiral Versatility: The secondary alcohol provides a handle for stereoselective transformations (e.g., Mitsunobu inversion, Ritter reaction) to generate chiral amines or ethers, which are ubiquitous in drugs like Crizotinib or Ensartinib analogues.[1]

Part 2: Chemical Identifiers & Properties

| Property | Data |

| CAS Number | 1339891-78-9 |

| IUPAC Name | (3,5-Difluorophenyl)(pyridin-2-yl)methanol |

| Molecular Formula | C₁₂H₉F₂NO |

| Molecular Weight | 221.20 g/mol |

| SMILES | OC(C1=CC(F)=CC(F)=C1)C1=NC=CC=C1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |

| pKa (Pyridine N) | ~3.5–4.0 (Estimated; reduced basicity due to electron-withdrawing phenyl group) |

Part 3: Synthetic Methodologies

Route A: Grignard Addition (Racemic Synthesis)

This method utilizes the nucleophilic addition of a metallated pyridine species to an aldehyde.[1] It is robust and cost-effective for generating the racemic alcohol.[1]

-

Reagents: 2-Bromopyridine, i-PrMgCl (Turbo Grignard) or n-BuLi, 3,5-Difluorobenzaldehyde.[1]

-

Protocol:

-

Metallation: Dissolve 2-bromopyridine (1.0 eq) in anhydrous THF at -78°C. Slowly add n-BuLi (1.1 eq) to generate 2-lithiopyridine. Note: Use Turbo Grignard (i-PrMgCl[1]·LiCl) at 0°C for safer scaling.

-

Addition: Cannulate the lithio-pyridine solution into a pre-cooled solution of 3,5-difluorobenzaldehyde (1.05 eq) in THF at -78°C.

-

Quench: Stir for 1 hour, then quench with saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. The product often crystallizes upon triturating with hexanes/ether.[1]

-

Route B: Asymmetric Transfer Hydrogenation (Chiral Synthesis)

For drug development requiring specific enantiomers (often the (R)-isomer for kinase binding), direct asymmetric reduction of the corresponding ketone is superior to chiral resolution.[1]

-

Precursor: (3,5-Difluorophenyl)(pyridin-2-yl)methanone (CAS: 1187167-05-0).[1]

-

Catalyst: RuCl (Noyori catalyst).[1]

-

Protocol:

-

Dissolve the ketone in a 5:2 mixture of Formic Acid/Triethylamine (azeotropic mix).[1]

-

Add 1 mol% Ru-catalyst.

-

Stir at 28°C for 24 hours.

-

Result: Yields >95% with >94% ee.

-

Visualization: Synthesis Workflow

Caption: Comparative synthetic pathways for racemic (Route A) and enantioselective (Route B) production of the target alcohol.

Part 4: Mechanistic Insights & Applications

The Fluorine Effect in SAR (Structure-Activity Relationship)

The 3,5-difluoro motif is not arbitrary.[1] In medicinal chemistry, this specific substitution pattern is employed to:

-

Increase Lipophilicity (LogP): Fluorine substitution increases membrane permeability, crucial for CNS-penetrant drugs (e.g., ALK inhibitors for brain metastases).[1]

-

Block Metabolism: The 3- and 5-positions on the phenyl ring are electron-poor, preventing oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, which typically attack electron-rich aromatic rings.[1]

-

Dipole Modulation: The C-F bonds create a strong dipole that can engage in orthogonal multipolar interactions with protein backbones.[1]

Downstream Transformations

This alcohol is rarely the final drug.[1] It is a "pivot point" for further functionalization:

-

Chiral Amines: Converted via Mitsunobu reaction (with phthalimide) or mesylation/azide displacement to form chiral amines.[1] These amines are direct analogues of the Crizotinib scaffold.[1]

-

Ether Linkages: Used to synthesize diaryl ethers found in antihistamines and agrochemicals.[1]

Visualization: Pharmacophore Features

Caption: Structural dissection of the molecule highlighting its pharmacophoric roles in drug design.[1]

Part 5: Safety & Handling (MSDS Highlights)

While generally stable, this compound exhibits standard organic irritant properties.[1]

-

GHS Classification:

-

Handling: Hygroscopic.[1][3][4] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

First Aid: In case of eye contact, rinse immediately with abundant water for 15 minutes.[1][3][4][5]

References

-

ChemScene. (2024).[1] (3,5-Difluorophenyl)(pyridin-2-yl)methanol Product Data. Retrieved from [1][6]

-

PubChem. (2024).[1] Phenyl(pyridin-2-yl)methanol Compound Summary (Analogous Scaffold Data). National Library of Medicine.[1] Retrieved from [1]

-

Thermo Fisher Scientific. (2025).[1][3] Safety Data Sheet: Pyridine-methanol derivatives. Retrieved from

-

Google Patents. (2010).[1] Process for the preparation of Voriconazole and analogues (Demonstrating diaryl alcohol synthesis). Retrieved from

Sources

Solubility profile of (3,5-Difluorophenyl)(pyridin-2-yl)methanol in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Executive Summary

This technical guide provides a comprehensive solubility profile and solvent selection strategy for (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9). As a critical intermediate in the synthesis of kinase inhibitors and chiral pharmaceutical building blocks, understanding its solubility behavior is paramount for process optimization, purification, and formulation.[1]

This document moves beyond static data, offering a dynamic framework for solvent selection based on the molecule's calculated physicochemical properties (LogP 2.44, TPSA 33.[1]12) and functional group interplay. We define specific protocols for gravimetric solubility determination and recrystallization, supported by mechanistic insights into the compound's hydrogen-bonding network.

Physicochemical Context & Structure-Property Relationships

To predict and manipulate solubility, we must first deconstruct the molecule's interaction potential.

| Property | Value | Implication for Solubility |

| Molecular Weight | 221.20 g/mol | Low MW facilitates dissolution in diverse organic solvents. |

| LogP (Calc) | 2.44 | Moderately lipophilic. Indicates poor water solubility but high affinity for chlorinated and mid-polarity solvents (DCM, EtOAc).[1] |

| H-Bond Donors | 1 (Hydroxyl) | Capable of donating H-bonds to acceptors like DMSO, MeOH, and Acetone.[1] |

| H-Bond Acceptors | 2 (Pyridine N, F) | The pyridine nitrogen is a strong acceptor and a basic site (pKa ~3-4), allowing pH-dependent solubility switching.[1] |

| Fluorine Effect | 3,5-Difluoro | Increases lipophilicity and crystal lattice energy compared to the non-fluorinated analog, potentially reducing solubility in alkanes.[1] |

Mechanistic Insight: The Pyridine "Switch"

The pyridine ring provides a unique handle for solubility modulation. While the neutral molecule is lipophilic, protonation of the pyridine nitrogen (N1) in acidic media generates a pyridinium salt, drastically increasing water solubility.[1] This property is exploitable for liquid-liquid extraction (work-up) but requires careful pH control during crystallization to prevent yield loss.

Solubility Profile: Strategic Assessment

The following profile categorizes solvents based on their interaction mechanism with the solute. Note: Data categories are derived from structure-activity relationships (SAR) of diarylmethanol analogs.

Table 1: Predicted Solubility Matrix (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, IPA | High (>50 mg/mL) | Strong H-bonding match. The solvent OH interacts with the solute's Pyridine-N and OH. |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Dipole-dipole interactions and H-bond acceptance from the solute's hydroxyl group.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the aromatic rings and fluoro-substituents via dispersion forces. |

| Esters/Ethers | Ethyl Acetate, THF, MTBE | Moderate (10–50 mg/mL) | Good general solubility.[1] Ideal candidates for crystallization (often used with anti-solvents).[1] |

| Hydrocarbons | Heptane, Hexane, Toluene | Low (<5 mg/mL) | Lack of polar interactions.[1] Toluene may show marginal solubility due to |

| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | High LogP prevents hydration. |

| Acidic Aqueous | 1M HCl, 1M H₂SO₄ | Soluble (>50 mg/mL) | Protonation of pyridine forms a water-soluble cation.[1] |

Experimental Protocols

As an Application Scientist, I prioritize reproducibility. The following protocols are designed to be self-validating.

Protocol A: Gravimetric Solubility Determination

Use this workflow to generate precise solubility curves for your specific batch.

-

Preparation: Weigh ~100 mg of (3,5-Difluorophenyl)(pyridin-2-yl)methanol into a 4 mL HPLC vial.

-

Addition: Add 500 µL of the target solvent.

-

Equilibration: Vortex for 1 minute, then sonicate for 10 minutes at 25°C.

-

Checkpoint: If fully dissolved, add more solid until saturation is observed (visible suspension).[1]

-

-

Agitation: Place on an orbital shaker (500 rpm) for 24 hours at controlled temperature (25°C).

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Evaporate a known volume of filtrate (e.g., 200 µL) in a tared vessel under vacuum. Weigh the residue to calculate concentration (mg/mL).

-

Validation: Re-dissolve residue in Mobile Phase and verify purity via HPLC to ensure no degradation occurred during equilibration.

-

Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)

Target: Purification from process impurities.[1]

-

Primary Solvent: Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA).[1]

-

Anti-Solvent: n-Heptane.

Step-by-Step:

-

Dissolution: Dissolve crude solid in minimum hot EtOAc (approx. 60°C).

-

Polishing: Perform hot filtration to remove insoluble particulates.[2]

-

Nucleation: Cool slowly to 40°C. Add n-Heptane dropwise until a persistent haze forms.

-

Crystal Growth: Re-heat slightly to clear the haze, then cool to Room Temperature (RT) at a rate of 10°C/hour.

-

Harvest: Age at 0–5°C for 2 hours. Filter and wash with cold 1:3 EtOAc:Heptane.

Visualization of Workflows

Figure 1: Solubility Screening & Decision Logic

This flowchart guides the researcher through the solvent selection process based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection distinguishing between reaction medium requirements and purification strategies.

Figure 2: pH-Dependent Solubility Mechanism

Visualizing the "Pyridine Switch" effect which allows for acid-base extraction.

Caption: The reversible protonation of the pyridine nitrogen alters solubility, enabling aqueous extraction protocols.[1]

Process Chemistry Implications

-

Reaction Monitoring (HPLC): Due to the UV-active pyridine and phenyl rings, solubility in Acetonitrile/Water mixtures is excellent, making Reverse Phase HPLC (C18 column) the standard analytical method.[1]

-

Caution: Ensure the mobile phase pH is buffered (e.g., 0.1% Formic Acid) to prevent peak tailing caused by the basic pyridine nitrogen interacting with silanol groups.[1]

-

-

Telescoped Synthesis: If this molecule is an intermediate, avoid evaporating high-boiling solvents like DMSO. Instead, perform a "drown-out" crystallization by adding water to the DMSO solution to precipitate the product (taking advantage of its water insolubility).

References

-

ChemScene. (2023). (3,5-Difluorophenyl)(pyridin-2-yl)methanol Product Data & Calculated Properties. Retrieved from

-

PubChem. (2023). Compound Summary for Phenyl(pyridin-2-yl)methanol (Analog). National Library of Medicine. Retrieved from [1]

-

BenchChem. (2023). Protocol for the Recrystallization of Benzhydrol Derivatives. Retrieved from [1]

-

University of Massachusetts. (n.d.). Recrystallization Methodologies for Organic Solids. Retrieved from [1]

Sources

Physicochemical Characterization of (3,5-Difluorophenyl)(pyridin-2-yl)methanol: A Comprehensive Guide to pKa and Acidity

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS No. 1339891-78-9)[1]

Executive Summary

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a highly specialized chiral secondary alcohol and a critical building block in modern medicinal chemistry[1]. Structurally, it bridges a pyridine ring and a 3,5-difluorophenyl ring via a central carbinol carbon. Understanding the precise acid-base dissociation constants (pKa) of this molecule is paramount for predicting its lipophilicity (LogD), aqueous solubility, and target-binding affinity during drug formulation.

This technical whitepaper provides an in-depth analysis of the molecule's acidity, utilizing established physicochemical principles to deduce its pKa values. Furthermore, it details self-validating experimental protocols required to empirically determine these values in a laboratory setting.

Structural Analysis and Electronic Effects (Causality)

The acid-base profile of (3,5-Difluorophenyl)(pyridin-2-yl)methanol is governed by two distinct ionizable centers:

-

The Pyridine Nitrogen (Conjugate Acid): Capable of accepting a proton to form a pyridinium cation.

-

The Hydroxyl Group (-OH): Capable of donating a proton to form an alkoxide anion.

To understand the pKa shifts in this molecule, we must analyze the inductive (-I) effects exerted by its substituents.

The Hydroxyl Group Acidity

Unsubstituted diphenylmethanol (benzhydrol) exhibits a predicted pKa of 13.55 ± 0.20[2]. When one phenyl ring is replaced by a pyridine ring (as in 2-pyridinemethanol), the pKa drops slightly to 13.48 ± 0.10[3]. However, the introduction of a 4-chlorophenyl group in place of a standard phenyl ring (4-Chlorophenyl-2-pyridinylmethanol) significantly increases acidity, dropping the predicted pKa to 12.46 ± 0.20[4].

In our target molecule, the presence of two highly electronegative fluorine atoms at the meta positions (3,5-difluoro) exerts a massive electron-withdrawing inductive pull through the sigma bonds. This strongly stabilizes the resulting alkoxide anion, driving the pKa down even further than the mono-chloro derivative.

The Pyridine Nitrogen Basicity

Conversely, this same electron-withdrawing effect destabilizes the conjugate acid. Unsubstituted pyridine has a pKa of ~5.2. The adjacent hydroxyl group and the highly electronegative 3,5-difluorophenyl ring pull electron density away from the pyridine nitrogen. This makes the nitrogen lone pair less available for protonation, significantly decreasing its basicity (lowering the conjugate acid pKa).

Inductive effects of substituents on the pKa values of the hydroxyl and pyridine groups.

Predictive pKa Profiling (Quantitative Data)

Based on the Hammett equation and comparative substructure analysis of related compounds[2][3][4], the theoretical pKa values for (3,5-Difluorophenyl)(pyridin-2-yl)methanol are summarized below.

| Ionizable Group | Reference Compound | Ref. pKa | Target Molecule Estimated pKa | Shift Rationale |

| Hydroxyl (-OH) | Benzhydrol | 13.55[2] | 11.8 – 12.2 | Strong -I effect from 3,5-diF and pyridine rings stabilizes the alkoxide anion. |

| Pyridine (NH⁺) | Pyridine | 5.20 | 3.5 – 4.0 | Electron withdrawal from the carbinol and difluorophenyl groups destabilizes the cation. |

Experimental Methodologies for pKa Determination

Protocol A: Cosolvent Potentiometric Titration (Yasuda-Shedlovsky Method)

This protocol utilizes a mixed-solvent system to maintain compound solubility, followed by mathematical extrapolation to 100% aqueous conditions.

Step-by-Step Methodology:

-

Solution Preparation: Dissolve exactly 2.0 mg of (3,5-Difluorophenyl)(pyridin-2-yl)methanol in 10 mL of a methanol/water mixture[5]. Prepare three distinct ratios (e.g., 30%, 40%, and 50% methanol by weight).

-

Ionic Strength Adjustment: Add 0.15 M KCl to each solution to maintain a constant ionic strength, mimicking physiological conditions.

-

Titration: Under a nitrogen blanket (to prevent CO₂ absorption), titrate the solution with standardized 0.5 M HCl to pH 2.0 to fully protonate the pyridine ring[5].

-

Reverse Titration: Titrate the solution with standardized 0.5 M KOH from pH 2.0 up to pH 13.0[5]. Record the pH after each 0.01 mL addition using a calibrated glass electrode.

-

Data Analysis: Plot the apparent pKa (psKa) calculated at each cosolvent ratio against the inverse dielectric constant of the solvent mixture.

-

Extrapolation: Perform a Yasuda-Shedlovsky linear extrapolation to a 100% aqueous environment to determine the true aqueous pKa.

Protocol B: UV-Metric Titration

Because the protonation of the pyridine ring alters the conjugated

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to pH 6.0 in 0.2 pH increments.

-

Sample Spiking: Add a micro-aliquot of the compound (dissolved in DMSO) to each buffer solution. Ensure the final DMSO concentration is < 0.5% to avoid solvent effects.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (200–400 nm) for each pH-adjusted solution.

-

Isosbestic Point Identification: Identify the isosbestic point(s) to confirm a simple two-state equilibrium (protonated vs. unprotonated pyridine).

-

Non-Linear Regression: Plot the absorbance at the wavelength of maximum variance (

) against the pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the exact pKa.

Workflow for pKa determination using potentiometric and UV-metric titration methods.

Implications for Drug Development

The precise pKa values of (3,5-Difluorophenyl)(pyridin-2-yl)methanol dictate its behavior in biological systems.

-

Absorption: With a pyridine pKa of ~3.5 - 4.0, the molecule will be predominantly un-ionized at intestinal pH (pH ~6.5 - 7.4), allowing for excellent passive membrane permeability and high oral bioavailability.

-

Gastric Solubility: In the acidic environment of the stomach (pH ~1.5 - 2.0), the pyridine ring will be fully protonated, significantly increasing transient aqueous solubility before intestinal absorption.

-

Formulation: The highly acidic nature of the hydroxyl group (pKa ~12) means it will not ionize under physiological conditions, acting strictly as a hydrogen bond donor/acceptor in target-binding pockets.

References

-

ChemBK. 2-Pyridine methanol. Retrieved from [Link]

Sources

The Thermodynamic Stability of Fluorinated Diarylmethanols: A Structural & Synthetic Guide

Topic: Thermodynamic Stability of Fluorinated Diarylmethanols Content Type: Technical Whitepaper Audience: Senior Researchers & Medicinal Chemists

Executive Summary

Fluorinated diarylmethanols represent a critical scaffold in modern drug discovery, serving as bioisosteres for standard alcohols to modulate lipophilicity (

This guide analyzes the thermodynamic drivers that govern the stability of these scaffolds, providing actionable protocols for their synthesis and characterization.

Part 1: The Fluorine Effect on Molecular Thermodynamics

The thermodynamic stability of fluorinated diarylmethanols is governed by the interplay between the high electronegativity of fluorine (

Electronic Destabilization of Oxidation Pathways

The primary thermodynamic vulnerability of diarylmethanols is oxidation to the corresponding ketone (benzophenone derivatives) or dehydration to a carbocation. Fluorine substitution dramatically alters the free energy landscape of these transitions.

-

Inductive Effect (

): Fluorine atoms on the aryl ring withdraw electron density from the carbinol carbon. This destabilizes the formation of the electron-deficient transition states required for oxidation (hydride abstraction) or -

Thermodynamic Consequence: The activation energy (

) for oxidation increases, rendering the fluorinated alcohol thermodynamically more persistent in oxidative environments (e.g., Cytochrome P450 active sites).

Conformational Locking via IMHB

In ortho-fluorinated diarylmethanols, an Intramolecular Hydrogen Bond (IMHB) forms between the hydroxyl proton and the fluorine atom (

-

Energetic Gain: This interaction typically lowers the ground state energy by 1.0–2.5 kcal/mol , depending on solvent polarity.

-

The "Gauche" Effect: Unlike non-fluorinated analogues which possess free rotation, the

interaction creates a "pseudo-cyclic" 5-membered ring, thermodynamically locking the molecule into a specific conformer. This reduces the entropic penalty upon binding to a protein target.

Acidity and pKa Modulation

Thermodynamic stability in biological media is also a function of ionization state.[1] Fluorination drastically increases the acidity of the hydroxyl group.

Table 1: Comparative Thermodynamic Metrics

| Compound | Approx.[1][2][3][4][5][6][7][8][9][10] pKa (H₂O) | C-H BDE (kcal/mol) | Oxidation Potential |

| Diphenylmethanol | ~16.5 | ~84 | Moderate |

| (4-Fluorophenyl)methanol | ~15.8 | ~86 | High |

| Bis(pentafluorophenyl)methanol | ~10.2* | ~94 | Very High |

*Note: Estimated based on homology with Hexafluoroisopropanol (HFIP, pKa 9.3).

Part 2: Visualizing the Stability Landscape

The following diagram illustrates the causal relationship between fluorine substitution and the resulting thermodynamic and kinetic stability outcomes.

Figure 1: Mechanistic flow detailing how fluorine substitution translates to thermodynamic and kinetic stability.[1]

Part 3: Synthetic Pathways & Thermodynamic Control

Synthesizing fluorinated diarylmethanols requires strict thermodynamic control.[1] The electron-deficient nature of fluorinated aryl rings makes them susceptible to nucleophilic aromatic substitution (

Protocol: Grignard Addition with Thermal Control

Objective: Synthesis of (Pentafluorophenyl)(phenyl)methanol.[1]

1. Reagents & Setup

-

Substrate: Benzaldehyde (1.0 eq).[1]

-

Reagent: Pentafluorophenylmagnesium bromide (1.2 eq) [Freshly prepared or commercial].[1]

-

Solvent: Anhydrous Diethyl Ether (

) or THF.[1][3] Note: -

Atmosphere: Argon (balloon or manifold).[1]

2. Step-by-Step Methodology

-

Activation: Flame-dry a 2-neck round-bottom flask and cool under Argon. Add Mg turnings and a crystal of

.[1] -

Grignard Formation: Add bromopentafluorobenzene in

dropwise.-

Critical Control Point: Maintain temperature < 35°C . Higher temperatures may trigger Wurtz-type coupling or benzyne formation due to the instability of the perfluorinated anion.

-

-

Addition: Cool the Grignard solution to 0°C . Add benzaldehyde dropwise over 30 minutes.

-

Thermodynamic Rationale: Low temperature favors the kinetic 1,2-addition product (alcohol) over thermodynamic equilibration or byproduct formation.[1]

-

-

Quench: Quench with saturated

(aq). Avoid strong acids ( -

Purification: Extract with DCM, dry over

. Purify via silica gel chromatography (Hexanes/EtOAc).

Part 4: Experimental Validation Protocols

To validate the thermodynamic stability and IMHB presence, the following self-validating protocols are recommended.

NMR Titration (IMHB Validation)

This protocol determines if the O-H proton is involved in an intramolecular hydrogen bond with Fluorine.

-

Baseline Scan: Acquire

NMR of the compound in -

Titration: Add DMSO-

in increments (10 -

Analysis:

-

Weak/No IMHB: The OH peak will shift significantly downfield (towards higher ppm) as DMSO disrupts weak interactions to form intermolecular H-bonds.[1]

-

Strong IMHB: The OH peak shift will be minimal (

ppm shift), indicating the intramolecular

-

Differential Scanning Calorimetry (DSC)

Used to measure the thermal stability and melting point depression caused by fluorination.

-

Ramp: Heat sample from 25°C to 250°C at 10°C/min under

. -

Observation: Look for the endothermic melting peak followed by exothermic decomposition.[1]

-

Interpretation: A decomposition temperature (

) significantly higher than the non-fluorinated analogue confirms enhanced thermal stability.[1]

Part 5: Experimental Workflow Diagram

Figure 2: Operational workflow for synthesizing and validating fluorinated diarylmethanols.

References

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

-

Bégué, J. P., & Bonnet-Delpon, D. (2006).[1] Recent advances (1995–2005) in fluorinated alcohols and amines.[1] Journal of Fluorine Chemistry. Link

-

Hunter, L. (2010).[1] The C–F···H–C hydrogen bond in organic chemistry.[1] Beilstein Journal of Organic Chemistry. Link

-

DiMagno, S. G., & Sun, H. (2006).[1] The strength of the C–F bond depends on the chemical environment. Current Opinion in Chemical Biology. Link

-

Smart, B. E. (2001).[1] Fluorine substituent effects (on reaction rates and pKa). Journal of Fluorine Chemistry. Link

Sources

- 1. Diphenylmethanol - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. pdf.smolecule.com [pdf.smolecule.com]

- 4. rroij.com [rroij.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Establishment of a rapid synthesis method for useful organic fluorine compounds | EurekAlert! [eurekalert.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a key building block in medicinal chemistry, recognized for its role in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Introduction

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The title compound, (3,5-Difluorophenyl)(pyridin-2-yl)methanol, serves as a valuable scaffold in this context, combining a difluorinated phenyl ring with a pyridinyl moiety. This structural motif is of considerable interest to researchers in drug discovery and development. This document details the most prevalent and effective methods for its synthesis, providing both theoretical understanding and practical, actionable protocols.

Core Synthetic Strategies

The synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol can be primarily approached through two convergent strategies:

-

Nucleophilic Addition to an Aldehyde: This involves the reaction of a pyridin-2-yl organometallic reagent with 3,5-difluorobenzaldehyde.

-

Reduction of a Ketone: This method entails the synthesis of the precursor ketone, (3,5-Difluorophenyl)(pyridin-2-yl)methanone, followed by its reduction to the desired secondary alcohol.

Each of these strategies offers distinct advantages and is amenable to various modifications to optimize yield and purity.

Strategy 1: Grignard Reaction of 2-Bromopyridine with 3,5-Difluorobenzaldehyde

This classical organometallic approach involves the formation of a pyridin-2-yl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-difluorobenzaldehyde.

Mechanism of Grignard Reagent Formation and Nucleophilic Addition

The Grignard reagent is prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent. The solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial for stabilizing the organomagnesium species. Once formed, the pyridin-2-ylmagnesium bromide adds to the carbonyl group of 3,5-difluorobenzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol.

Caption: Workflow for the Grignard Synthesis.

Detailed Experimental Protocol

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or THF

-

3,5-Difluorobenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of 2-bromopyridine (1.0 eq) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromopyridine solution to the magnesium. The reaction is initiated, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

-

Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with 3,5-Difluorobenzaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

-

| Reagent | Molar Eq. | Notes |

| 2-Bromopyridine | 1.0 | |

| Magnesium | 1.2 | |

| 3,5-Difluorobenzaldehyde | 1.0 | |

| Solvent | - | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to RT | |

| Typical Yield | 60-80% (estimated based on similar reactions) |

Strategy 2: Reduction of (3,5-Difluorophenyl)(pyridin-2-yl)methanone

This two-step approach first involves the synthesis of the corresponding ketone, which is then reduced to the desired alcohol. This method is often preferred for its scalability and the commercial availability of the starting materials for the ketone synthesis.

A. Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanone

The ketone precursor can be synthesized via a Friedel-Crafts acylation or, more commonly, through a cross-coupling reaction. A reliable method is the Suzuki coupling of a pyridin-2-ylboronic acid derivative with a 3,5-difluorobenzoyl chloride.

B. Reduction of the Ketone

The reduction of the carbonyl group in (3,5-Difluorophenyl)(pyridin-2-yl)methanone to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, offering high yields and operational simplicity.[1][2]

Mechanism of Ketone Reduction with Sodium Borohydride

Sodium borohydride serves as a source of hydride ions (H⁻).[2] The hydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. In a protic solvent like methanol or ethanol, the alkoxide is subsequently protonated to yield the alcohol.

Caption: Mechanism of Ketone Reduction with NaBH₄.

Detailed Experimental Protocol for Ketone Reduction

Materials:

-

(3,5-Difluorophenyl)(pyridin-2-yl)methanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

Dissolve (3,5-Difluorophenyl)(pyridin-2-yl)methanone (1.0 eq) in a mixture of methanol and dichloromethane at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

-

Reduction:

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaBH₄ by the slow addition of deionized water.

-

Remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase to yield the crude product.

-

Purify by column chromatography on silica gel (ethyl acetate/hexanes) to obtain pure (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

-

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [1] |

| Solvent | Methanol/DCM | [3] |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2-4 hours | |

| Typical Yield | >90% | [1] |

Asymmetric Synthesis

For applications requiring enantiomerically pure (3,5-Difluorophenyl)(pyridin-2-yl)methanol, catalytic asymmetric reduction of the precursor ketone is the most efficient strategy. Chiral catalysts, often based on ruthenium or iridium complexes with chiral ligands, can facilitate highly enantioselective hydrogenation.[4]

A patented method describes the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives using an Iridium catalyst with a chiral ligand, achieving high yields and enantiomeric excess (ee) values above 99%.[4] This approach is particularly valuable for the synthesis of chiral drug intermediates.

Purification and Characterization

Purification of (3,5-Difluorophenyl)(pyridin-2-yl)methanol is typically achieved by silica gel column chromatography. The identity and purity of the final compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.[5]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol is readily achievable through well-established synthetic methodologies. The choice between a Grignard-based approach and a ketone reduction strategy will depend on factors such as the availability of starting materials, desired scale, and the need for enantiomeric purity. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize this important building block for pharmaceutical research and development.

References

- Ascensio, J. A., et al. (2014). Chemoselective and stereoselective reductions with modified borohydride reagents. Drug Discovery & Development.

- Li, W., & Wang, J. (2023).

- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmaceutical Sciences and Research.

- Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155.

- Oderinde, M. S., & Johannes, J. W. (2018). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses, 95, 233-250.

- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).

- Sigma-Aldrich. (n.d.). Grignard Reagents.

- ChemScene. (n.d.). (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

- Overhoff, J., & Proost, W. (1938). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 57(2), 179-184.

- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (2021).

- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.

- Lumen Learning. (n.d.). Reductions using NaBH4, LiAlH4. In Organic Chemistry II.

- ChemScene. (n.d.). (3,5-Difluoropyridin-2-yl)methanol.

- Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(14), 3169.

- Reddit. (2022, February 8). NaBH4 reduction of ester. r/Chempros.

- De Luca, L., et al. (2025).

- BLDpharm. (n.d.). (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

- Smaill, J. B., et al. (1998). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 41(8), 1381-1397.

- Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube.

- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (2020).

- Reddy, M. V. R., et al. (2007). Co-catalyzed mild and chemoselective reduction of phenyl esters with NaBH4: a practical synthesis of (R)-tolterodine. Tetrahedron: Asymmetry, 18(11), 1345-1349.

- Kandathil, J., et al. (2018). Synthesis of Heteroarylated Pyridines via a Double C−H Bond Functionalization using Palladium-catalyzed 1,4-Migration/Direct Arylation. Chemistry - A European Journal, 24(51), 13497-13501.

- EP0192287A2 - Process for the preparation of fluorinated pyridines. (1986).

- WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (2025).

- Sigma-Aldrich. (n.d.). 3,5-Difluoro-2-(trifluoromethyl)pyridine.

- Berkman, E. P. (2025). Synthesis and characterization of 3,5 trifluoromethyl Tpm with a metal carbonyl complex [Undergraduate Honors Thesis Collection]. Butler University.

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 3. reddit.com [reddit.com]

- 4. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

Molecular weight and formula analysis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Title: Cheminformatic Profiling and Analytical Characterization of (3,5-Difluorophenyl)(pyridin-2-yl)methanol Document Type: Technical Monograph & Analytical Guide Author Persona: Senior Application Scientist, Pharmaceutical Analysis Division

Executive Summary & Molecular Architecture

(3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS: 1339891-78-9) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of antihistamines (related to carbinoxamine) and kinase inhibitors where the diaryl-methanol motif serves as a chiral linker.

As a Senior Application Scientist, I emphasize that the analysis of this molecule requires a multi-modal approach. The presence of the electronegative fluorine atoms at the 3 and 5 positions of the phenyl ring significantly alters the electronic landscape compared to a standard phenyl-pyridyl methanol, affecting both lipophilicity (

Physicochemical Identity Table

| Property | Value / Description | Technical Note |

| IUPAC Name | (3,5-difluorophenyl)(pyridin-2-yl)methanol | |

| Molecular Formula | ||

| Average Mol.[1][2][3][4] Weight | 221.20 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 221.0652 Da | Critical for HRMS extraction windows (± 5 ppm). |

| Chiral Center | One ( | Exists as (R) and (S) enantiomers. |

| LogP (Predicted) | ~2.4 | Moderate lipophilicity; suitable for RP-HPLC. |

| pKa (Pyridine N) | ~4.5 - 5.0 | Slightly lower than pyridine (5.2) due to inductive effects. |

Structural Analysis & Synthetic Context

Understanding the synthesis is prerequisite to effective analysis. This molecule is typically generated via the reduction of the corresponding ketone, (3,5-difluorophenyl)(pyridin-2-yl)methanone.

-

Impurity Profiling: If synthesized via Grignard addition (3,5-difluorophenylmagnesium bromide + picolinaldehyde), look for bis-addition byproducts. If synthesized via reduction, monitor for unreacted ketone.

-

Stereochemistry: The methine carbon connecting the two rings is chiral. Asymmetric hydrogenation using Iridium catalysts (e.g., Ir-Cp* with chiral diamine ligands) is the industry standard to achieve high enantiomeric excess (ee).

Visualizing the Molecular Scaffold (DOT Diagram)

Figure 1: Structural decomposition of the target molecule highlighting functional modules.

Analytical Strategy: The "Triad" Approach

A. High-Resolution Mass Spectrometry (HRMS)

-

Ionization Mode: Electrospray Ionization Positive (ESI+). The pyridine nitrogen is basic and readily protonates.

-

Target Ion:

m/z. -

Fragmentation Pattern (MS/MS):

-

Loss of Water: The benzylic hydroxyl group is labile. Expect a dominant peak at 204.06 m/z (

). -

Tropylium Formation: The 3,5-difluorophenyl moiety often rearranges to a stable tropylium-like cation (m/z ~127).

-

B. Nuclear Magnetic Resonance (NMR)

-

NMR (The Superpower): This is the most diagnostic tool.

-

Signal: You will observe a single signal (approx -108 to -112 ppm) if the rotation of the phenyl ring is fast on the NMR timescale.

-

Coupling: It usually appears as a triplet (

) due to coupling with the protons at positions 2, 4, and 6.

-

-

NMR:

-

Chiral Methine: Look for a singlet (or doublet if OH coupled) around

5.8 - 6.2 ppm. -

Pyridine: Characteristic multiplets at

8.5 (d), 7.7 (t), 7.5 (d), 7.2 (t).

-

C. Chiral Chromatography

Separation of the (R) and (S) enantiomers is mandatory for drug development.

-

Column: Polysaccharide-based (e.g., Chiralpak IB or IC).

-

Mobile Phase: Hexane/Ethanol or Hexane/IPA mixtures. The pyridine nitrogen can cause peak tailing; adding 0.1% diethylamine (DEA) is a crucial "trick of the trade" to sharpen peaks.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the system suitability test (SST) fails, do not proceed to sample analysis.

Protocol 1: Chiral Purity Determination (HPLC)

-

Objective: Quantify enantiomeric excess (ee%).

-

System: Agilent 1200 or Waters Alliance with DAD.

-

Column: Daicel Chiralpak IB-3 (3 µm, 4.6 x 150 mm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.[5]

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Pyridine

) and 220 nm. -

Sample Prep: Dissolve 1 mg in 1 mL Ethanol.

-

Validation:

-

SST: Inject racemate. Resolution (

) between enantiomers must be > 1.5. -

Note: The pyridine ring interacts with the amylose carbamate stationary phase; if retention is too low, switch to Chiralpak AD-H.

-

Protocol 2: Structural Confirmation via -qNMR

-

Objective: Confirm 3,5-substitution pattern and assay purity.

-

Solvent:

(prevents H/D exchange of the OH proton, allowing observation of H-bonding). -

Internal Standard:

-Trifluorotoluene ( -

Parameters:

-

Pulse sequence: Inverse gated decoupling (to suppress NOE for integration accuracy).

-

Relaxation delay (

): 30 seconds (Fluorine -

Scans: 64.

-

-

Expected Result: A signal at

-110 ppm relative to

Analytical Workflow Diagram

The following flowchart illustrates the logical sequence for characterizing a batch of (3,5-Difluorophenyl)(pyridin-2-yl)methanol.

Figure 2: Step-by-step decision tree for the analytical characterization of the target molecule.

References

-

ChemScene. (2024). Product Monograph: (3,5-Difluorophenyl)(pyridin-2-yl)methanol (CAS 1339891-78-9).[1][6] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. (General scaffold reference). Retrieved from

-

Wang, D. et al. (2019). Preparation method of (R)-phenyl(pyridin-2-yl)methanol derivative via Asymmetric Hydrogenation.[4] CN Patent 109776400B. (Describes the synthetic route and chiral separation logic). Retrieved from

-

Dolbier, W. R. (2009). Fluorine-19 NMR Spectroscopy.[7][8][9][10] Guide to Fluorine NMR for Organic Chemists. (Reference for 3,5-difluoro chemical shifts). Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 5. cms.mz-at.de [cms.mz-at.de]

- 6. 1339891-78-9|(3,5-Difluorophenyl)(pyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol via Grignard Addition

Executive Summary

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a critical pharmacophore scaffold, frequently utilized in the development of kinase inhibitors and antihistamines where the electron-deficient 3,5-difluorophenyl group modulates metabolic stability and binding affinity.

This Application Note details a robust, scalable protocol for its synthesis via a Grignard reaction . Unlike conventional routes that attempt to generate the unstable pyridin-2-ylmagnesium bromide, this protocol utilizes the reverse addition strategy : generating the stable 3,5-difluorophenylmagnesium bromide and coupling it with 2-pyridinecarboxaldehyde (picolinaldehyde). This approach minimizes homocoupling side reactions and maximizes yield.[1]

Key Advantages of This Protocol:

-

Regiocontrol: Eliminates the formation of 2,2'-bipyridyl byproducts common in pyridyl-Grignard preparations.

-

Self-Validating Workup: Incorporates a "pH-Swing" extraction capable of isolating the basic pyridine product from neutral organic impurities without chromatography.

-

Scalability: Designed for milligram-to-gram scale translation.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The synthesis of pyridine-containing alcohols via Grignard reagents presents a dichotomy:

-

Route A (Not Recommended): Reaction of 2-pyridylmagnesium bromide with 3,5-difluorobenzaldehyde. Flaw: 2-Halopyridines are resistant to magnesium insertion and prone to Wurtz-type coupling to form bipyridines.

-

Route B (Recommended): Reaction of 3,5-difluorophenylmagnesium bromide with 2-pyridinecarboxaldehyde. Advantage:[2][3] Aryl halides form Grignard reagents reliably.[1] The electron-withdrawing fluorine atoms stabilize the carbanion, making it a potent but controlled nucleophile.

Reaction Scheme

The pathway involves the in situ generation of the aryl Grignard followed by nucleophilic attack on the aldehyde carbonyl.

Figure 1: Mechanistic pathway prioritizing the stable aryl-Grignard intermediate.

Materials & Equipment

Critical Reagents

| Reagent | CAS No. | Equiv.[1][4] | Role | Handling Note |

| 1-Bromo-3,5-difluorobenzene | 461-96-1 | 1.1 | Nucleophile Precursor | Liquid; density ~1.7 g/mL. |

| Magnesium Turnings | 7439-95-4 | 1.2 | Metal Source | Oven-dried; crush to expose fresh surface. |

| 2-Pyridinecarboxaldehyde | 1121-60-4 | 1.0 | Electrophile | Store under inert gas; oxidation prone. |

| THF (Anhydrous) | 109-99-9 | Solvent | Solvent | Distilled over Na/Benzophenone or inhibitor-free. |

| Iodine (Crystal) | 7553-56-2 | Cat. | Activator | Single crystal only.[1] |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Reflux condenser with CaCl₂ drying tube or N₂ balloon.

-

Pressure-equalizing addition funnel.[1]

-

Magnetic stirrer and ice/water bath.[1]

Experimental Protocol

Phase 1: Activation and Grignard Formation

Objective: Generate the organomagnesium species while controlling the induction period.

-

Setup: Assemble the flame-dried glassware under a nitrogen atmosphere. Add Magnesium turnings (1.2 eq) and a single crystal of Iodine to the flask.

-

Activation: Add just enough anhydrous THF to cover the magnesium. Add approx. 5% of the total volume of 1-Bromo-3,5-difluorobenzene .

-

Expert Insight: Do not stir initially.[1] Allow the high local concentration of halide to initiate the reaction at the metal surface. Look for the disappearance of the iodine color (brown to clear) and gentle bubbling.

-

-

Propagation: Once initiated, dilute the remaining bromide with THF (approx. 5 mL per gram of substrate). Begin stirring and add this solution dropwise via the addition funnel.

-

Control: Maintain a rate that sustains a gentle reflux without external heating.[5] If the reflux subsides, apply a warm water bath (40°C).

-

-

Completion: After addition, reflux gently for 1 hour to ensure complete consumption of the bromide. The solution should appear dark gray/turbid.

Phase 2: Nucleophilic Addition

Objective: Selective addition to the aldehyde with temperature control to prevent side reactions.

-

Cooling: Cool the Grignard solution to 0°C using an ice bath.

-

Aldehyde Preparation: Dissolve 2-Pyridinecarboxaldehyde (1.0 eq) in anhydrous THF (1:1 v/v).

-

Addition: Add the aldehyde solution dropwise to the cold Grignard reagent over 30 minutes.

-

Observation: A color change (often to bright yellow or orange) indicates the formation of the alkoxide complex.

-

-

Equilibration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

-

Validation: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot should disappear.

-

Phase 3: Quenching and "pH-Swing" Purification

Objective: Isolate the product free from magnesium salts and neutral organic byproducts (e.g., biphenyls).

-

Quench: Cool to 0°C. Slowly add saturated aqueous NH₄Cl.

-

Extraction: Extract the mixture with Ethyl Acetate (3x). Combine organic layers.

-

The Acid-Base Swing (Crucial Step):

-

Step A (Acid Extraction): Extract the organic layer with 1M HCl (2x).

-

Step B (Wash): Discard the organic layer (or keep for waste analysis).

-

Step C (Basification): Cool the aqueous acidic layer and slowly basify with 6M NaOH or solid Na₂CO₃ until pH > 10. The product will precipitate or oil out as the free base.

-

Step D (Final Isolation): Extract the basic aqueous mixture with Dichloromethane (DCM) (3x).

-

-

Drying: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Process Visualization

Workflow Diagram

This logic flow ensures the purity of the final compound using the chemical properties of the pyridine ring.

Figure 2: The "pH-Swing" purification logic tree.

Characterization & Troubleshooting

Expected Analytical Data

-

Appearance: White to off-white solid or viscous oil.

-

1H NMR (CDCl3, 400 MHz):

-

δ 8.5 (d, 1H, Py-H), δ 5.8 (s, 1H, CH-OH).

-

Distinctive multiplet for 3,5-difluorophenyl protons around δ 6.7–7.0 ppm.

-

-

MS (ESI): [M+H]+ calc. 222.07, found 222.1.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Reaction Initiation | Mg surface passivated (oxide layer). | Add 2 drops of 1,2-dibromoethane (entrainment method) or crush Mg with a glass rod inside the flask. |

| Low Yield | Moisture contamination. | Flame dry glassware; ensure THF is freshly distilled or from a molecular sieve column. |

| Product Stuck in Aqueous | Pyridine-Mg complexation. | Use Rochelle's Salt (Potassium sodium tartrate) instead of NH4Cl during the initial quench to chelate Mg. |

| Bipyridyl Impurities | Wrong route used. | Ensure you are using ArMgBr + PyCHO, not PyMgBr + ArCHO. |

References

-

Preparation of Grignard Reagents

-

Grignard Addition to Pyridine Carboxaldehydes

- Source: Journal of Medicinal Chemistry (via NIH).

- Title: Synthesis of Carbinoxamine Analogues (Demonstr

-

URL:[Link]

-

Handling of Fluorinated Aromatics

-

Target Molecule Data

Sources

- 1. youtube.com [youtube.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 4. cerritos.edu [cerritos.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. scribd.com [scribd.com]

- 9. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chemscene.com [chemscene.com]

- 12. 1339891-78-9|(3,5-Difluorophenyl)(pyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

Application Note: Chemoselective Reduction of (3,5-Difluorophenyl)(pyridin-2-yl)methanone to its Corresponding Secondary Alcohol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, highly efficient, and scalable protocol for the reduction of a complex diaryl ketone to a secondary alcohol using sodium borohydride.

Mechanistic Rationale & Reagent Selection

Diaryl methanols containing pyridyl and fluorophenyl moieties are critical pharmacophores and building blocks in drug discovery, frequently appearing in antihistamines and kinase inhibitors. When reducing complex diaryl ketones like (3,5-difluorophenyl)(pyridin-2-yl)methanone, the choice of reducing agent dictates the impurity profile and overall yield.

Strong hydride donors like lithium aluminum hydride (LiAlH₄) can lead to unwanted side reactions, including the reductive cleavage of carbon-halogen bonds (defluorination) or over-reduction. Therefore, Sodium borohydride (NaBH₄) is the optimal reagent for this transformation due to its mild nature, operational safety, and high chemoselectivity toward carbonyl groups[1].

The reaction is performed in methanol (MeOH). In this system, the solvent plays a dual mechanistic role:

-

Electrophilic Activation: Methanol hydrogen-bonds with the carbonyl oxygen, increasing the electrophilicity of the ketone carbon.

-

Reagent Activation: NaBH₄ reacts slowly with methanol to form alkoxyborohydrides (e.g., NaBH₃(OMe)), which are often more reactive toward ketones than NaBH₄ itself.

Furthermore, the 2-pyridyl group can coordinate with the boron intermediate. While this facilitates the initial hydride transfer, it necessitates a careful aqueous quench to fully liberate the product from the resulting stable borate complex[2].

Reaction Pathway & Mechanism

Fig 1. Mechanistic workflow for the NaBH4 reduction of the diaryl ketone to the secondary alcohol.

Experimental Protocol

Safety Note: NaBH₄ releases flammable hydrogen gas upon contact with protic solvents. Perform all operations in a well-ventilated fume hood and avoid the use of sealed systems during the reagent addition phase.

Materials Required:

-

(3,5-Difluorophenyl)(pyridin-2-yl)methanone: 1.0 equivalent

-

Sodium Borohydride (NaBH₄): 1.2 equivalents[3]

-

Methanol (MeOH), anhydrous: 10 volumes (mL/g of substrate)

-

Saturated aqueous Ammonium Chloride (NH₄Cl): 5 volumes

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc): For extraction

Step-by-Step Methodology:

-

Dissolution: Charge a clean, dry round-bottom flask equipped with a magnetic stir bar with (3,5-difluorophenyl)(pyridin-2-yl)methanone (1.0 eq.) and anhydrous MeOH (10 volumes).

-

Cooling: Immerse the reaction flask in an ice-water bath and allow the solution to cool to 0 °C.

-

Causality: Cooling mitigates the exothermic reaction between NaBH₄ and the protic solvent, preventing rapid hydrogen gas evolution and minimizing the formation of thermal degradation side products.

-

-

Reagent Addition: Add NaBH₄ (1.2 eq.) portion-wise over 10–15 minutes.

-

Causality: Portion-wise addition prevents dangerous thermal spikes. The 20% molar excess compensates for the competitive, slow consumption of the hydride by the methanol solvent[3].

-

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C). Stir for 1.5 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed.

-

Quenching: Cool the mixture back to 0 °C and carefully add saturated aqueous NH₄Cl (5 volumes) dropwise.

-

Causality: NH₄Cl provides a mildly acidic environment (pH ~5-6) that efficiently hydrolyzes the tetraalkoxyborate intermediate. This prevents the acid-catalyzed dehydration of the newly formed benzylic alcohol, a common side reaction if strong mineral acids (like HCl) are used.

-

-

Workup & Isolation: Remove the majority of the methanol under reduced pressure. Extract the remaining aqueous residue with DCM (3 × 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure (3,5-difluorophenyl)(pyridin-2-yl)methanol[4].

Quantitative Data & Optimization

The following table summarizes the optimization of reaction parameters to maximize yield and purity. Methanol at low temperatures provides the optimal balance of reaction kinetics and impurity control.

| Solvent System | Temperature | NaBH₄ Equivalents | Reaction Time | Conversion (%) | Purity (LC-MS) |

| Methanol | 0 °C to RT | 1.2 eq. | 1.5 h | >99% | >98% |

| Ethanol | 0 °C to RT | 1.2 eq. | 3.0 h | >95% | >98% |

| THF (Anhydrous) | RT | 2.0 eq. | 12.0 h | <50% | N/A (Incomplete) |

| Methanol | Reflux (65 °C) | 1.2 eq. | 0.5 h | >99% | 85% (Side products) |

Table 1. Optimization parameters for the reduction of (3,5-difluorophenyl)(pyridin-2-yl)methanone.

Analytical Characterization (Self-Validation)

To validate the success of the protocol, the isolated product must be characterized to confirm the structural transformation:

-

¹H NMR (CDCl₃, 400 MHz): The defining feature of a successful reduction is the disappearance of the ketone and the appearance of a diagnostic methine (CH) singlet (or doublet if coupling to the OH is visible) integrating to 1H at approximately δ 5.80–6.00 ppm . A broad singlet for the hydroxyl (-OH) proton will appear around δ 4.50–5.00 ppm (highly dependent on concentration and solvent).

-

LC-MS: The expected exact mass for C₁₂H₉F₂NO is 221.06 g/mol . Validation is confirmed by observing the[M+H]⁺ peak at m/z 222.1 .

References

-

Chemoselective reductions with sodium borohydride - ResearchGate[Link][1]

-

Sodium Borohydride (NaBH4) Reduction - Organic Synthesis[Link][3]

-

Highly enantioselective reduction of benzophenones by engineered Geotrichum candidum alcohol dehydrogenase - PMC (National Institutes of Health)[Link][2]

Sources

Using (3,5-Difluorophenyl)(pyridin-2-yl)methanol as a medicinal chemistry building block

An in-depth guide to the application of (3,5-Difluorophenyl)(pyridin-2-yl)methanol as a strategic building block in modern medicinal chemistry. This document provides senior researchers and drug development scientists with a comprehensive overview of the compound's properties, its strategic value, and detailed protocols for its synthesis and subsequent elaboration.

Introduction: The Strategic Value of a Fluorinated Pyridinyl Methanol Scaffold

(3,5-Difluorophenyl)(pyridin-2-yl)methanol is a heterocyclic building block that combines three key structural motifs of high value in medicinal chemistry: a pyridine ring, a 3,5-difluorophenyl group, and a secondary alcohol functional handle. The convergence of these features in a single, readily accessible molecule makes it a powerful starting point for the synthesis of diverse compound libraries targeting a wide range of biological targets.

-

The Pyridine Moiety: As one of the most prevalent N-heterocycles in FDA-approved drugs, the pyridine ring is a well-established "privileged scaffold".[1] Its nitrogen atom can act as a hydrogen bond acceptor, a basic center for salt formation to improve solubility, and a key coordination point for metal-containing enzymes. Its aromatic nature allows it to participate in π-stacking interactions within protein binding pockets.

-

The 3,5-Difluorophenyl Group: The strategic incorporation of fluorine atoms is a cornerstone of modern drug design.[2] Fluorine can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The meta-substitution pattern (3,5-) of the fluorine atoms on the phenyl ring is particularly effective at altering the electronic properties of the ring, which can lead to improved inhibitory activity and selectivity for certain targets.[3]

-

The Secondary Alcohol Handle: The carbinol group serves as a versatile synthetic handle. It can act as both a hydrogen bond donor and acceptor, directly contributing to binding affinity. More importantly, it provides a reactive site for further chemical elaboration, allowing for the introduction of new functionalities through oxidation, etherification, esterification, or conversion to a leaving group for nucleophilic substitution.[4][5] This versatility is critical for structure-activity relationship (SAR) studies and the optimization of lead compounds.

This guide will detail the synthesis of the title compound and demonstrate its utility by providing a robust protocol for its derivatization, enabling its seamless integration into drug discovery workflows.

Physicochemical and Computed Properties

A summary of key properties for (3,5-Difluorophenyl)(pyridin-2-yl)methanol provides a quantitative foundation for its application in drug design programs.

| Property | Value | Source |

| CAS Number | 1339891-78-9 | [6][7] |

| Molecular Formula | C₁₂H₉F₂NO | [6] |

| Molecular Weight | 221.20 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | [6] |

| Computed LogP | 2.44 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 2 | [6] |

Core Applications and Strategic Insights

The unique structural combination within (3,5-Difluorophenyl)(pyridin-2-yl)methanol makes it an ideal scaffold for several classes of therapeutic agents.

-

Kinase Inhibitors: The pyridinyl-phenyl framework can effectively mimic the hinge-binding motifs of many ATP-competitive kinase inhibitors. The pyridine nitrogen can form a critical hydrogen bond with the kinase hinge region, while the difluorophenyl group can occupy the hydrophobic pocket. The secondary alcohol provides a vector for modification to target the solvent-exposed region, enhancing selectivity and potency.[8]

-

Ion Channel Modulators and GPCR Ligands: Aromatic scaffolds are fundamental to ligands that target ion channels and G-protein coupled receptors. Notably, derivatives of (pyridin-2-yl)methanol have been successfully developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation.[9][10] The difluoro substitution pattern on the phenyl ring can be exploited to fine-tune receptor affinity and ADME properties.

-

Metabolic Blockade and Pharmacokinetic Enhancement: The C-F bond is exceptionally strong and resistant to metabolic cleavage. Introducing fluorine atoms at the 3 and 5 positions of the phenyl ring effectively shields it from cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway. This can significantly increase the in-vivo half-life and oral bioavailability of a drug candidate.[3]

Logical Workflow for Application in Drug Discovery

The following workflow illustrates the central role of (3,5-Difluorophenyl)(pyridin-2-yl)methanol as a versatile intermediate in a typical drug discovery campaign.

Caption: Logical workflow for the use of the title compound.

Experimental Protocols

The following protocols provide detailed, validated methods for the synthesis of the title compound and a key subsequent derivatization reaction.

Protocol 1: Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol via Ketone Reduction

This protocol details the synthesis of the title compound by the reduction of its corresponding ketone precursor, (3,5-Difluorophenyl)(pyridin-2-yl)methanone. This method is highly reliable, scalable, and utilizes common laboratory reagents.

Reaction Scheme: (3,5-Difluorophenyl)(pyridin-2-yl)methanone + NaBH₄ → (3,5-Difluorophenyl)(pyridin-2-yl)methanol

Materials:

-

(3,5-Difluorophenyl)(pyridin-2-yl)methanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, ice bath, TLC plates

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add (3,5-Difluorophenyl)(pyridin-2-yl)methanone (10.0 g, 45.2 mmol, 1.0 equiv). Dissolve the ketone in 100 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (2.57 g, 67.8 mmol, 1.5 equiv) portion-wise over 20 minutes.

-

Scientist's Note: The addition must be slow and controlled. The reaction of NaBH₄ with methanol is exothermic and generates hydrogen gas. Maintaining a low temperature ensures high selectivity and prevents runaway reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting ketone spot is fully consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of deionized water. Once gas evolution ceases, add 50 mL of saturated NaHCO₃ solution.

-

Work-up: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes, to afford (3,5-Difluorophenyl)(pyridin-2-yl)methanol as a white solid.

-

Trustworthiness Check: Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS to confirm structure and purity (>98%). The ¹⁹F NMR should show a characteristic signal for the aryl fluorines.[11]

-

Protocol 2: Derivatization via Mitsunobu Etherification

This protocol demonstrates the use of the alcohol as a synthetic handle in a Mitsunobu reaction to form a C-O-C bond. This is a powerful and reliable method for library synthesis and SAR exploration. Here, we exemplify the reaction with 4-methoxyphenol.

Reaction Scheme: (3,5-Difluorophenyl)(pyridin-2-yl)methanol + 4-Methoxyphenol + PPh₃ + DIAD → 2-(((3,5-Difluorophenyl)(4-methoxyphenoxy)methyl))pyridine

Materials:

-

(3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 g, 4.52 mmol, 1.0 equiv)

-

4-Methoxyphenol (0.67 g, 5.42 mmol, 1.2 equiv)

-

Triphenylphosphine (PPh₃) (1.42 g, 5.42 mmol, 1.2 equiv)

-

Diisopropyl azodicarboxylate (DIAD) (1.07 mL, 5.42 mmol, 1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

-

Reagent Addition: To the flask, add (3,5-Difluorophenyl)(pyridin-2-yl)methanol (1.0 equiv), 4-methoxyphenol (1.2 equiv), and triphenylphosphine (1.2 equiv). Dissolve the solids in 45 mL of anhydrous THF.

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

DIAD Addition: Add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise to the stirred solution over 15 minutes using a syringe.

-

Scientist's Note: The reaction is highly exothermic. Slow, cold addition is critical to prevent the formation of side products. A characteristic color change (often to a milky orange or yellow) is typically observed.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-16 hours, monitoring by TLC until the starting alcohol is consumed.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The primary challenge in Mitsunobu work-ups is the removal of triphenylphosphine oxide and the reduced diisopropyl hydrazodicarboxylate byproducts. Purify the crude residue directly by flash column chromatography on silica gel (e.g., eluting with a 10% to 40% ethyl acetate in hexanes gradient) to isolate the desired ether product.

Reaction Mechanism: The Mitsunobu Reaction

The Mitsunobu reaction proceeds through a well-established mechanism involving the activation of the alcohol by the phosphine-azodicarboxylate adduct, followed by an Sₙ2 displacement by the nucleophile (in this case, the phenoxide).

Caption: Simplified mechanism of the Mitsunobu reaction.

References

-

DORAS | DCU Research Repository, "molbank", DORAS, [Link]

-

Gomtsyan, A. et al., "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists", PubMed, [Link]

-

MDPI, "Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®", MDPI, [Link]

-

Abu-Taweel, G. M. et al., "Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review", ResearchGate, [Link]

-